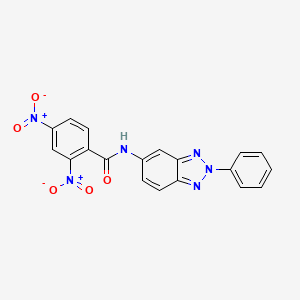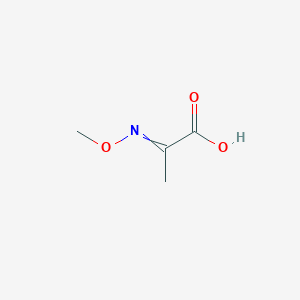
2,4-dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound that features both nitro and benzotriazole functional groups
Vorbereitungsmethoden
The synthesis of 2,4-dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multiple steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Nitration: The benzotriazole derivative is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.
Amidation: The final step involves the reaction of the nitrated benzotriazole with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
2,4-Dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide undergoes various chemical reactions:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.
Oxidation: The benzotriazole moiety can be oxidized under strong oxidative conditions, although this is less common.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases or acids depending on the specific reaction conditions. Major products formed from these reactions include the corresponding amines, substituted derivatives, and oxidized products.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism by which 2,4-dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the benzotriazole moiety can engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide include:
2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used as a UV stabilizer in plastics and coatings.
2,4-Dinitro-N-phenylbenzamide: Shares structural similarities but lacks the benzotriazole moiety.
Eigenschaften
Molekularformel |
C19H12N6O5 |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
2,4-dinitro-N-(2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12N6O5/c26-19(15-8-7-14(24(27)28)11-18(15)25(29)30)20-12-6-9-16-17(10-12)22-23(21-16)13-4-2-1-3-5-13/h1-11H,(H,20,26) |
InChI-Schlüssel |
ITXYIXPTXSUDIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B15149339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15149344.png)

![1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15149355.png)

![ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15149366.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B15149382.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15149398.png)
![Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4-(3,4-dimethoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B15149402.png)
![2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15149410.png)


![Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B15149429.png)
